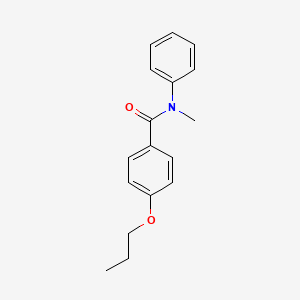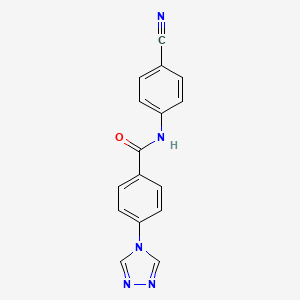
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. DMF is a thiazolyl-benzamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as multiple sclerosis and psoriasis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. It is highly reactive and can react with many biological molecules, making it difficult to study its mechanism of action. This compound is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antitumor and anti-inflammatory properties for the development of new cancer and inflammatory disease treatments. Another potential direction is to investigate its neuroprotective effects for the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.
Méthodes De Synthèse
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield this compound. The synthesis method for this compound is well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a solvent for the synthesis of various materials, including metal-organic frameworks and zeolites.
Propriétés
IUPAC Name |
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-6-5-15-12(19-6)16-11(17)7-3-8(13)10(18-2)9(14)4-7/h3-5H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZKPAKWAJKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)
![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)


![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)